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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the incidence of rhabdomyolysis associated
with cerivastatin and other statins. The data presented is compiled from pivotal studies and
post-marketing surveillance that ultimately led to the withdrawal of cerivastatin from the
market. This document is intended for an audience with a professional interest in
pharmacology, drug safety, and metabolic drug development.

Executive Summary

Cerivastatin, a potent HMG-CoA reductase inhibitor, was voluntarily withdrawn from the global
market in August 2001 due to a significantly higher risk of rhabdomyolysis compared to other
available statins.[1][2] Rhabdomyolysis is a serious condition involving the breakdown of
muscle tissue that leads to the release of muscle fiber contents into the blood, which can cause
kidney failure and death.[1] Post-marketing surveillance and observational studies revealed
that the risk of rhabdomyolysis with cerivastatin was substantially higher, particularly when
used at higher doses or concurrently with gemfibrozil, another lipid-lowering drug.[1][2] This
guide synthesizes the quantitative data on the incidence of rhabdomyolysis, details the
methodologies of key comparative studies, and illustrates the underlying mechanistic pathways
that contributed to cerivastatin's heightened myotoxicity.

Data Presentation: Incidence of Rhabdomyolysis
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The following table summarizes the incidence rates of hospitalized rhabdomyolysis for

cerivastatin and other statins, both as monotherapy and in combination with fibrates. The data

is primarily derived from a large-scale observational study conducted by Graham et al. (2004)

using data from 11 managed care health plans in the United States.

Incidence Rate

Number of
Number of Person-Years per 10,000
Drug Therapy . Rhabdomyolys
Patients of Treatment . Person-Years
is Cases
(95% ClI)
Statin
Monotherapy
Atorvastatin,
Pravastatin, or
) ) 228,859 114,341 5 0.44 (0.20-0.84)
Simvastatin
(Combined)
Cerivastatin 18,827 7,492 4 5.34 (1.46-13.68)
Fluvastatin 5,595 2,757 0 0 (0-13.4)
Lovastatin 11,048 5,463 0 0 (0-6.8)
Fibrate
22,098 10,629 3 2.82 (0.58-8.24)
Monotherapy
Combined Statin-
Fibrate Therapy
Atorvastatin,
Pravastatin, or
) ) 4,896 1,672 1 5.98 (0.72-21.60)
Simvastatin +
Fibrate
Cerivastatin + 103.5 (49.6-
) 3,139 966 10
Fibrate 189.9)

Data adapted from Graham DJ, Staffa JA, Shatin D, et al. Incidence of hospitalized
rhabdomyolysis in patients treated with lipid-lowering drugs. JAMA. 2004;292(21):2585-2590.
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Experimental Protocols

The primary source for the quantitative data in this guide is a retrospective cohort study that
utilized administrative data from 11 U.S. managed care health plans. The key methodological
aspects of this study are detailed below.

Study Design and Population

A retrospective cohort study was conducted among new users of statins and fibrates between
January 1, 1998, and June 30, 2001. The study population included patients aged 18 years or
older who were continuously enrolled in their health plan for at least 180 days before their first
prescription of a lipid-lowering drug.

Case ldentification and Validation

Potential cases of rhabdomyolysis were identified from hospital discharge data using a
combination of International Classification of Diseases, Ninth Revision, Clinical Modification
(ICD-9-CM) codes. The primary screening criteria included a discharge diagnosis of:

e Myoglobinuria (ICD-9-CM code 791.3)
o Other specified disorders of muscle, ligament, and fascia (ICD-9-CM code 728.89)

o Acute renal failure (ICD-9-CM codes 584.5-584.9) in conjunction with a muscle disorder
diagnosis.

Medical records of potential cases were then reviewed by physicians to confirm the diagnosis
of rhabdomyolysis. A case was confirmed if the medical record documented a diagnosis of
rhabdomyolysis or myopathy with a creatine kinase (CK) level greater than 10 times the upper
limit of normal.

Data Analysis

The incidence rates of hospitalized rhabdomyolysis were calculated by dividing the number of
confirmed cases by the total person-years of exposure to each lipid-lowering therapy. Person-
time was calculated from the date of the first prescription until the end of enroliment, the
occurrence of rhabdomyolysis, or the end of the study period.
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Mandatory Visualization

The following diagrams illustrate the biochemical pathway of statin action and the key factors
that contributed to the increased risk of rhabdomyolysis with cerivastatin.
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Caption: General mechanism of statin-induced myotoxicity.
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Pharmacodynamic & Other Factors
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Caption: Factors contributing to cerivastatin's higher rhabdomyolysis risk.

Conclusion

The evidence strongly indicates that cerivastatin posed a significantly greater risk of
rhabdomyolysis compared to other statins available at the time. This increased risk was a result
of a combination of its pharmacokinetic properties, including high potency and bioavailability,
and its metabolic pathway, which made it susceptible to drug-drug interactions, most notably
with gemfibrozil. The withdrawal of cerivastatin serves as a critical case study in
pharmacovigilance and highlights the importance of post-marketing surveillance in ensuring
drug safety. For researchers and drug development professionals, the cerivastatin case
underscores the necessity of thoroughly understanding a drug's metabolic profile and potential
for interactions early in the development process to mitigate the risk of severe adverse events.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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